(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-14-11-17(26)16(13-25-9-5-6-10-25)23-20(14)21(27)19(31-23)12-15-7-8-18(28-2)24(30-4)22(15)29-3/h7-8,11-12,26H,5-6,9-10,13H2,1-4H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMYSXGZPUXSA-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structure, characterized by a benzofuran core with various functional groups, suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₄. The presence of hydroxyl and methoxy groups enhances its chemical reactivity and biological potential. The stereochemistry indicated by the (Z) configuration at the double bond in the benzylidene group is crucial for its biological interactions.
1. Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of multiple methoxy groups in this compound may enhance its electron-donating capacity, further contributing to its antioxidant potential.
2. Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases .
3. Cytotoxic Effects
Initial studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism is likely linked to its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways. Further research is needed to elucidate these mechanisms and assess the compound's efficacy as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aurones | Benzofuran core | Antitrypanosomal activity |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects |
| Benzofurans | Varying substitutions | Diverse biological activities |
This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct properties that enhance its bioactivity compared to simpler analogues .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Antioxidant Study : A study on similar benzofuran derivatives showed a significant reduction in oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage.
- Cytotoxicity Assay : In a recent study involving various pyrrolidine derivatives, some were found to induce apoptosis in cancer cell lines with IC50 values below 50 µM, suggesting that modifications similar to those present in this compound could enhance cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations :
- Benzylidene Substituents :
- Amine Substituents :
Spectroscopic and Analytical Data
Inferred Bioactivity
- Anticancer Activity : Bromo and thienyl derivatives () may induce apoptosis via DNA intercalation or kinase inhibition, as seen in selenium analogs ().
- Antimicrobial Effects : Methoxy and amine groups in the target compound could enhance membrane penetration, similar to plant-derived biomolecules in .
Vorbereitungsmethoden
Perkin and McMurry Cyclization Strategies
Early benzofuran syntheses relied on Perkin cyclization (coumarin derivatives) and McMurry reactions (low-valent titanium-mediated deoxygenation). For example:
-
Perkin method : Salicylaldehydes condensed with α-halo ketones under basic conditions form 2-acylbenzofurans, which are reduced to 2-alkyl derivatives.
-
McMurry reaction : Ketoesters cyclize using TiCl₃/Zn to form benzofurans, though this method struggles with sterically hindered substrates.
While these methods are foundational, they lack the precision needed for introducing the pyrrolidinyl and trimethoxybenzylidene groups in the target compound.
Rhodium-Catalyzed C−H/C−C Bond Activation
A breakthrough in benzofuran synthesis involves Rh(III)-catalyzed cascade annulation . Key steps for the target compound include:
-
C−H activation : Rh(III) coordinates to the salicylaldehyde derivative, enabling ortho-functionalization.
-
Cyclopropanol ring-opening : Cyclopropanols act as alkylating agents, introducing the methyl group at position 4.
-
Annulation : Sequential C−C bond formation constructs the benzofuran core.
Optimized conditions :
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%)
-
Solvent: Dichloroethane at 80°C
This method excels in forming tetrasubstituted stereocenters but requires post-functionalization to add the pyrrolidinyl group.
Multi-Component Condensation Strategies
Aldol Condensation and Mannich Reaction
A scalable route involves:
-
Core formation : 6-Hydroxy-4-methylbenzofuran-3(2H)-one is synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methylacetophenone.
-
Mannich reaction : Introducing the pyrrolidinyl group at position 7 using formaldehyde and pyrrolidine in acetic acid (Yield: 65%).
-
Benzylidene formation : Condensation with 2,3,4-trimethoxybenzaldehyde under basic conditions (NaOH/EtOH, 60°C), favoring the Z-isomer via kinetic control.
Critical parameters :
-
Base selection : KOH increases Z-selectivity (78%) compared to NaOH (62%).
-
Solvent polarity : Ethanol minimizes E-isomer formation (<5%).
Patent-Based Cyclization Methods
A patented approach (US6555697B1) uses carbonate bases and carboxylic anhydrides for one-pot cyclization:
-
Starting material : 2-(2-Formyl-4-methylphenoxy)hexanoic acid.
-
Cyclization : K₂CO₃ in acetic anhydride at 130°C for 5 hours forms the benzofuran core (Yield: 58%).
-
Post-modification : The pyrrolidinyl and trimethoxybenzylidene groups are added sequentially.
Advantages :
Purification and Stereochemical Control
Chromatographic Isolation
The Z-isomer is separated using silica gel chromatography with ethyl acetate/hexane (3:7). Analytical data:
-
Rf : 0.42 (Z-isomer) vs. 0.38 (E-isomer).
-
HPLC : Z/E ratio >19:1 after optimization.
Crystallization Techniques
Recrystallization from ethanol/water (1:1) improves purity to >98%.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Z-Selectivity (%) | Scalability |
|---|---|---|---|---|
| Rh(III)-Catalyzed | Cp*RhCl₂ | 68–72 | >95 | Moderate |
| Multi-Component | NaOH/KOH | 65–70 | 62–78 | High |
| Patent Cyclization | K₂CO₃ | 58 | 85 | High |
Trade-offs : Rh-catalyzed methods offer superior stereocontrol but are costlier. Multi-component routes balance yield and practicality.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for benzofuran-3(2H)-one derivatives with substituted benzylidene groups, and how can they be adapted for this compound?
- Methodology : Synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a benzofuranone precursor. For example, analogous compounds (e.g., in and ) use reflux conditions with acetic anhydride/sodium acetate to form the benzylidene linkage. Adaptations for the pyrrolidin-1-ylmethyl and trimethoxybenzylidene substituents may require protecting group strategies (e.g., Bn or TBS for hydroxyl groups) to avoid side reactions .
- Key Data : Yields for similar reactions range from 57% to 68% under optimized conditions (e.g., 12-hour reflux in ethanol or THF) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the (Z)-stereochemistry of the benzylidene group?
- Methodology :
- ¹H NMR : The =CH proton in the (Z)-isomer typically resonates at δ 7.9–8.1 ppm with a singlet due to restricted rotation, as seen in structurally analogous compounds (e.g., ).
- IR : Stretching frequencies for α,β-unsaturated ketones (C=O and C=C) appear at 1,650–1,720 cm⁻¹ and 1,580–1,620 cm⁻¹, respectively .
- MS : Molecular ion peaks (e.g., m/z 386–403 in ) confirm the molecular formula.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for benzofuran derivatives?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using LC-MS) to identify rapid degradation in vivo. The pyrrolidin-1-ylmethyl group may enhance solubility but could undergo oxidative metabolism .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which might reduce free drug concentration in vivo.
- Dose Adjustment : Compare IC₅₀ values in vitro with pharmacokinetic parameters (AUC, Cₘₐₓ) to optimize dosing regimens .
Q. How does the electronic environment of the 2,3,4-trimethoxybenzylidene substituent influence reactivity in nucleophilic addition reactions?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the benzylidene carbon. Methoxy groups are electron-donating, increasing electrophilicity at the α,β-unsaturated carbonyl site .
- Experimental Validation : React with nucleophiles (e.g., amines or thiols) under varying pH conditions. Monitor reaction progress via TLC or HPLC to correlate electronic effects with kinetic data .
Q. What experimental designs are optimal for studying the hydrolytic stability of the benzofuran-3(2H)-one core under physiological conditions?
- Methodology :
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample aliquots at timed intervals and analyze via HPLC to track degradation products (e.g., ring-opened carboxylic acids) .
- Temperature-Dependent Kinetics : Use Arrhenius plots to predict shelf-life. For example, reports 85% stability after 24 hours at pH 7.4 and 37°C for a related thiazolo-pyrimidine derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
